Cas no 167875-35-6 (L-Norleucinamide,L-arginyl-L-valyl-L-leucyl-y(CH2-NH)-L-phenylalanyl-L-a-glutamyl-L-alanyl- (9CI))

L-Norleucinamide,L-arginyl-L-valyl-L-leucyl-y(CH2-NH)-L-phenylalanyl-L-a-glutamyl-L-alanyl- (9CI) structure
167875-35-6 structure
Productnaam:L-Norleucinamide,L-arginyl-L-valyl-L-leucyl-y(CH2-NH)-L-phenylalanyl-L-a-glutamyl-L-alanyl- (9CI)
CAS-nummer:167875-35-6
MF:C40H69N11O8
MW:832.044769048691
MDL:MFCD00237446
CID:202419
PubChem ID:5496638

L-Norleucinamide,L-arginyl-L-valyl-L-leucyl-y(CH2-NH)-L-phenylalanyl-L-a-glutamyl-L-alanyl- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • L-Norleucinamide,L-arginyl-L-valyl-L-leucyl-y(CH2-NH)-L-phenylalanyl-L-a-glutamyl-L-alanyl- (9CI)
    • H-Arg-Val-Leu-(?)-Phe-Glu-Ala-Nle-NH2
    • H-ARG-VAL-LEU-(R)-PHE-GLU-ALA-NLE-NH2
    • H-Arg-Val-Leu-psi(CH?NH)Phe-Glu-Ala-Nle-NH?
    • H-Arg-Val-Leu-psi(CH₂NH)Phe-Glu-Ala-Nle-NH₂
    • ARG-VAL-LEU-((R))-PHE-GLU-ALA-NLE-NH2
    • H-Arg-Val-Leu-()-Phe-Glu-Ala-Nle-NH2
    • (S)-N-[2-[(N-L-Arginyl-L-valyl)amino]-4-methylpentyl]-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide
    • HIV-IN petide
    • 0Q4
    • BDBM13935
    • CS-0655006
    • 107475-09-2
    • 167875-35-6
    • 2aoe
    • R-V-L-r-F-E-A-Nle
    • MFCD00237446
    • N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide
    • (4S)-4-[(2S)-2-{[(2S)-2-[(2S)-2-[(2S)-2-amino-5-carbamimidamidopentanamido]-3-methylbutanamido]-4-methylpentyl]amino}-3-phenylpropanamido]-4-{[(1S)-1-{[(1S)-1-carbamoylpentyl]carbamoyl}ethyl]carbamoyl}butanoic acid
    • N-1270
    • Arg-Val-Leu-(R)-Phe-Glu-Ala-Nle-NH2
    • (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
    • Peptide Inhibitor CA/p2
    • HY-P4543
    • H-Arg-Val-Leu-r-Phe-Glu-Ala-Nle-NH2
    • H-Arg-Val-Leu-(
    • Arg-Val-Leu-(@)-Phe-Glu-Ala-Nle-NH2
    • MDL: MFCD00237446
    • Inchi: InChI=1S/C40H69N11O8/c1-7-8-16-29(34(42)54)49-35(55)25(6)47-37(57)30(17-18-32(52)53)50-38(58)31(21-26-13-10-9-11-14-26)46-22-27(20-23(2)3)48-39(59)33(24(4)5)51-36(56)28(41)15-12-19-45-40(43)44/h9-11,13-14,23-25,27-31,33,46H,7-8,12,15-22,41H2,1-6H3,(H2,42,54)(H,47,57)(H,48,59)(H,49,55)(H,50,58)(H,51,56)(H,52,53)(H4,43,44,45)/t25-,27-,28-,29-,30-,31-,33-/m0/s1
    • InChI-sleutel: SGWAZUZKMXHYMB-UQGDEETHSA-N
    • LACHT: CCCC[C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC[C@@H](NC([C@@H](NC([C@@H](N)CCCNC(N)=N)=O)C(C)C)=O)CC(C)C)CC1=CC=CC=C1)=O)CCC(O)=O)=O)C)=O)C(N)=O

Berekende eigenschappen

  • Exacte massa: 831.53300
  • Monoisotopische massa: 831.53305820g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 12
  • Aantal waterstofbondacceptatoren: 19
  • Zware atoomtelling: 59
  • Aantal draaibare bindingen: 35
  • Complexiteit: 1390
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 328Ų
  • XLogP3: -1.3

Experimentele eigenschappen

  • Dichtheid: 1.30
  • PSA: 325.84000
  • LogboekP: 4.40110

L-Norleucinamide,L-arginyl-L-valyl-L-leucyl-y(CH2-NH)-L-phenylalanyl-L-a-glutamyl-L-alanyl- (9CI) Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
abcr
AB478401-1 mg
H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2; .
167875-35-6
1mg
€752.00 2023-06-15
abcr
AB478401-1mg
H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2; .
167875-35-6
1mg
€801.10 2025-02-16

Artikelen aanbevelen

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:167875-35-6)L-Norleucinamide,L-arginyl-L-valyl-L-leucyl-y(CH2-NH)-L-phenylalanyl-L-a-glutamyl-L-alanyl- (9CI)
A1133829
Zuiverheid:99%
Hoeveelheid:1mg
Prijs ($):446.0